molecular formula C7H8N4 B8188061 (1H-Indazol-4-yl)-hydrazine

(1H-Indazol-4-yl)-hydrazine

Cat. No.: B8188061
M. Wt: 148.17 g/mol
InChI Key: IUAWSSVMGYABJH-UHFFFAOYSA-N
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Description

(1H-Indazol-4-yl)-hydrazine is a heterocyclic compound that features an indazole ring system substituted with a hydrazine group at the 4-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indazol-4-yl)-hydrazine typically involves the reaction of indazole derivatives with hydrazine. One common method is the reaction of 4-chloro-1H-indazole with hydrazine hydrate under reflux conditions. This reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-4-yl)-hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .

Scientific Research Applications

(1H-Indazol-4-yl)-hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Indazol-4-yl)-hydrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indazol-4-yl)-hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazine group allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

1H-indazol-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-10-6-2-1-3-7-5(6)4-9-11-7/h1-4,10H,8H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAWSSVMGYABJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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